molecular formula C18H14BrFN2O3S B2587945 (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-15-0

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2587945
CAS RN: 865247-15-0
M. Wt: 437.28
InChI Key: TWDHHQJRAQKZDG-UZYVYHOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . It has a bromobenzoyl group and a fluorobenzo[d]thiazolyl group attached to an ethyl acetate moiety. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as transacetalization , makes it valuable for constructing complex molecules. The 2-bromobenzoyl moiety can be utilized in cross-coupling reactions to introduce aryl groups .

Medicinal Chemistry

In medicinal chemistry, the compound’s structural features, particularly the benzothiazole ring, are of interest due to their presence in molecules with biological activity. It could be used to synthesize derivatives with potential therapeutic properties .

Catalysis

The compound could be involved in catalytic processes, especially in NHC-catalyzed reactions. The bromine atom makes it a candidate for bond cleavage via energy transfer, which is a crucial step in catalysis .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzo[d]thiazole derivatives have been studied for their antimicrobial and anticancer activities .

properties

IUPAC Name

ethyl 2-[2-(2-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrFN2O3S/c1-2-25-16(23)10-22-14-8-7-11(20)9-15(14)26-18(22)21-17(24)12-5-3-4-6-13(12)19/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDHHQJRAQKZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate

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